1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a synthetic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
activities . The specific targets can vary depending on the specific substituents on the oxadiazole ring .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives interact with their targets in a way that inhibits their function . For instance, some oxadiazoles have been found to inhibit the ATPase activity of gyrase, which blocks the introduction of negative supercoils in DNA .
Biochemical Pathways
The inhibition of gyrase activity can trap the chromosome in a positively supercoiled state, which may have a downstream impact on cell physiology and division .
Result of Action
The inhibition of gyrase activity can lead to changes in dna supercoiling, which can affect various cellular processes .
Biochemical Analysis
Biochemical Properties
1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound also interacts with proteins involved in cell signaling pathways, modulating their function and leading to altered cellular responses.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the growth of bacterial cells by disrupting their metabolic processes . Additionally, it affects eukaryotic cells by altering the expression of genes involved in inflammation and immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, enzyme activity, and overall cellular function . The compound’s ability to form hydrogen bonds with target molecules is crucial for its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antibacterial activity, without significant toxicity. At higher doses, toxic effects can be observed, including damage to liver and kidney tissues . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes responsible for its metabolism, leading to the formation of various metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites within cells . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes is essential for its biological activity.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles . These factors play a crucial role in determining the compound’s overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a propyl-substituted amidoxime with an appropriate acyl chloride under acidic conditions to form the oxadiazole ring. The resulting compound is then treated with ethan-1-amine to introduce the amine group, followed by conversion to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
- 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
- 1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
Comparison: 1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.
Properties
CAS No. |
1208076-31-6 |
---|---|
Molecular Formula |
C7H14ClN3O |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
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